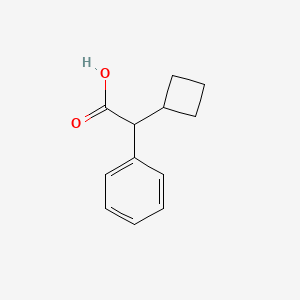![molecular formula C11H15N3O2 B7842477 Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone typically involves multiple steps, starting with the formation of the pyrrolidin-1-yl moiety and the isoxazolo[4,5-c]pyridin-3-yl group. These groups are then coupled using specific reaction conditions, such as the use of strong bases or coupling agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific biological targets may lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Molecular Targets and Pathways: The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidin-2-one: A closely related compound with a similar ring structure.
Isoxazolo[4,5-c]pyridin-3-yl derivatives: Other derivatives of the isoxazolo[4,5-c]pyridin-3-yl group.
Uniqueness: Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-5-1-2-6-14)10-8-7-12-4-3-9(8)16-13-10/h12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWPWWGJPGKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC3=C2CNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
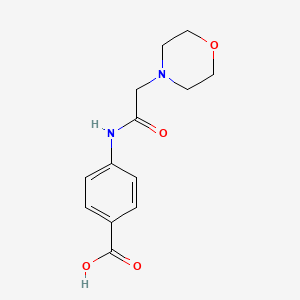
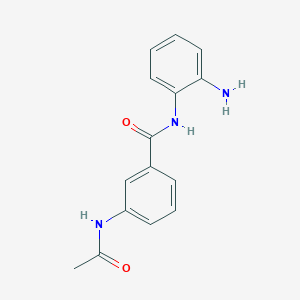
![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![4-[2-(4-Ethylanilino)-2-oxoethyl]sulfonylbutanoic acid](/img/structure/B7842429.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

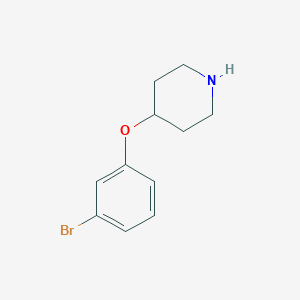
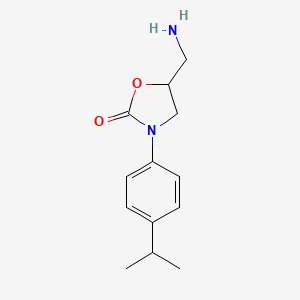
![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![4-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7842499.png)
![5-[(4-Methylpiperazin-1-yl)methyl]-4-thiophen-2-yl-1,3-thiazol-2-amine](/img/structure/B7842507.png)
